molecular formula C5H5ClN2 B124133 2-Amino-5-chloropyridine CAS No. 1072-98-6

2-Amino-5-chloropyridine

Cat. No. B124133
CAS RN: 1072-98-6
M. Wt: 128.56 g/mol
InChI Key: MAXBVGJEFDMHNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07727981B2

Procedure details

To a solution of 5-methyl-2-nitrobenzoic acid (1 g, 5.52 mmol) in dichloromethane (5 ml) was added oxalyl chloride (0.964 ml, 11.04 mmol) and a few drops of dimethylformamide. The mixture was stirred at r.t. for 2 hrs. After the evaporation of the solvent, the residue was dissolved in dichloromethane (5 ml). 2-amino-5-chloropyridine (852 mg, 6.62 mmol) and pyridine (1.34 ml, 16.56 mmol) were added to the solution. The mixture was stirred at r.t. overnight. After the evaporation of the solvent, the crude residue was purified by silica gel column chromatography using solvent system 25% ethyl acetate in hexane as eluent to give N-(5-chloro(2-pyridyl))(5-methyl-2-nitrophenyl)carboxamide as a solid (1.48 g, 92%). MS found for C13H10ClN3O3 M+=291, (M+2)+=293.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.964 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
852 mg
Type
reactant
Reaction Step Two
Quantity
1.34 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:3]=[CH:4][C:5]([N+:11]([O-:13])=[O:12])=[C:6]([CH:10]=1)[C:7]([OH:9])=O.C(Cl)(=O)C(Cl)=O.[NH2:20][C:21]1[CH:26]=[CH:25][C:24]([Cl:27])=[CH:23][N:22]=1.N1C=CC=CC=1>ClCCl.CN(C)C=O>[Cl:27][C:24]1[CH:25]=[CH:26][C:21]([NH:20][C:7]([C:6]2[CH:10]=[C:2]([CH3:1])[CH:3]=[CH:4][C:5]=2[N+:11]([O-:13])=[O:12])=[O:9])=[N:22][CH:23]=1

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
CC=1C=CC(=C(C(=O)O)C1)[N+](=O)[O-]
Name
Quantity
0.964 mL
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Name
Quantity
5 mL
Type
solvent
Smiles
ClCCl
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
CN(C=O)C
Step Two
Name
Quantity
852 mg
Type
reactant
Smiles
NC1=NC=C(C=C1)Cl
Name
Quantity
1.34 mL
Type
reactant
Smiles
N1=CC=CC=C1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at r.t. for 2 hrs
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After the evaporation of the solvent
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in dichloromethane (5 ml)
STIRRING
Type
STIRRING
Details
The mixture was stirred at r.t. overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
After the evaporation of the solvent
CUSTOM
Type
CUSTOM
Details
the crude residue was purified by silica gel column chromatography

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
ClC=1C=CC(=NC1)NC(=O)C1=C(C=CC(=C1)C)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 1.48 g
YIELD: PERCENTYIELD 92%
YIELD: CALCULATEDPERCENTYIELD 91.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.